2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding how a compound is made. This often involves multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include understanding the reaction mechanisms, the conditions under which the reactions occur, and the products of the reactions .Physical and Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity .Mechanism of Action
Target of Action
The compound contains a furan ring, which is a common motif in many biologically active compounds . The presence of the fluorophenyl group might also suggest potential interactions with certain protein targets, but without specific studies, it’s hard to predict the exact targets.
Biochemical Pathways
Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Furan derivatives have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pinacol boronic esters, which are valuable building blocks in organic synthesis . The nature of these interactions often involves the formation of stable complexes that can facilitate or inhibit specific biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the hydromethylation of alkenes, a process that can alter cellular metabolic pathways . These changes can lead to variations in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with pinacol boronic esters can influence the hydromethylation of alkenes, a key metabolic process . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-10-9-13(19-14)11-5-7-12(18)8-6-11/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAVSJFNMDHTIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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